molecular formula C22H23NO5 B2842319 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid CAS No. 2287335-60-6

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid

Cat. No.: B2842319
CAS No.: 2287335-60-6
M. Wt: 381.428
InChI Key: AQSZCVPVFOHBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved by reacting piperidine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

    Hydroxylation: The next step is the introduction of the hydroxyl group at the 4-position of the piperidine ring. This can be done through various hydroxylation reactions, often using oxidizing agents.

    Acetic Acid Addition: Finally, the acetic acid moiety is introduced via a nucleophilic substitution reaction, where the hydroxyl group reacts with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as NaBH₄ (Sodium borohydride).

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or CrO₃ (Chromium trioxide) in acidic conditions.

    Reduction: NaBH₄ or LiAlH₄ (Lithium aluminium hydride) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid is widely used in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes, interacting with active sites or allosteric sites. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure due to the presence of the Fmoc group, used in peptide synthesis.

    Piperidine Derivatives: Compounds like 4-hydroxypiperidine and its derivatives share structural similarities.

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid is unique due to its combination of the Fmoc protecting group and the hydroxylated piperidine ring, making it particularly useful in synthetic chemistry and pharmaceutical research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)13-22(27)9-11-23(12-10-22)21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19,27H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZCVPVFOHBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.